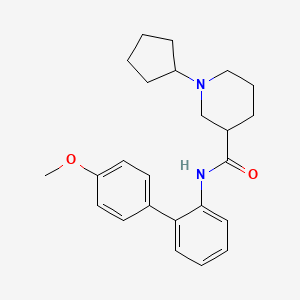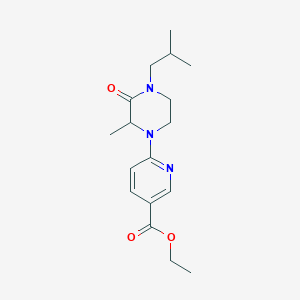
1-cyclopentyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopentyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is commonly referred to as CPP-115 and belongs to the class of drugs known as GABA aminotransferase inhibitors. In
作用機序
The mechanism of action of CPP-115 involves the inhibition of GABA aminotransferase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that binds to GABA receptors on neurons, leading to a decrease in neuronal activity. By increasing the levels of GABA, CPP-115 enhances the inhibitory effects of GABA and leads to an overall decrease in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 are primarily related to its ability to increase the levels of GABA in the brain. This leads to a decrease in neuronal activity, which can have a range of effects on the body. Some of the potential effects of CPP-115 include sedation, anxiolysis, and anticonvulsant activity. Additionally, CPP-115 has been shown to have potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models.
実験室実験の利点と制限
One of the advantages of using CPP-115 in lab experiments is its specificity for GABA aminotransferase. This allows researchers to selectively manipulate the levels of GABA in the brain, which can be useful for studying the role of GABA in a range of physiological and pathological processes. However, one limitation of using CPP-115 is its potential for off-target effects. While CPP-115 is highly specific for GABA aminotransferase, it is possible that it may interact with other enzymes or receptors in the brain, leading to unintended effects.
将来の方向性
There are a number of potential future directions for research on CPP-115. One area of interest is its potential as a treatment for addiction, particularly for cocaine and methamphetamine addiction. Additionally, there is interest in exploring the potential of CPP-115 as a treatment for epilepsy, as it has been shown to have anticonvulsant activity in animal models. Finally, there is interest in exploring the potential of CPP-115 as a tool for studying the role of GABA in a range of physiological and pathological processes.
合成法
The synthesis of CPP-115 involves a series of chemical reactions that begin with the reaction of cyclopentylmagnesium bromide with 4'-methoxy-2-biphenylcarboxaldehyde to form the corresponding alcohol. The alcohol is then transformed into the corresponding amine by reaction with piperidine, followed by reaction with 3-chlorocarbonyl-1-methyl-1H-pyridinium iodide to form the final product.
科学的研究の応用
CPP-115 has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been shown to be a potent inhibitor of GABA aminotransferase, an enzyme that is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal activity in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to an overall decrease in neuronal activity.
特性
IUPAC Name |
1-cyclopentyl-N-[2-(4-methoxyphenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-28-21-14-12-18(13-15-21)22-10-4-5-11-23(22)25-24(27)19-7-6-16-26(17-19)20-8-2-3-9-20/h4-5,10-15,19-20H,2-3,6-9,16-17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLWGHVCQZGMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN(C3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-dichlorophenyl)amino]-N-(4-ethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6070571.png)
![7-(4-fluorobenzyl)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6070578.png)
![ethyl 1-[(4-chlorophenoxy)acetyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6070583.png)

![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B6070609.png)

![1-(2-methylbenzyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6070617.png)

![2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6070621.png)
![2-allyl-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6070629.png)
![N-(4-ethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6070632.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B6070647.png)
![1-methyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6070650.png)
![1-(3-chlorophenyl)-4-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B6070658.png)